N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine
Overview
Description
“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is a laboratory chemical . It has a molecular formula of C12H20N2O and a molecular weight of 208.31 g/mol .
Molecular Structure Analysis
The molecular structure of “N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is represented by the formula C12H20N2O . The InChI Key is LISJAFHYRUEIGV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” has a predicted boiling point of 277.0±15.0 °C and a predicted density of 1.016±0.06 g/cm3 .Scientific Research Applications
Neurochemistry and Pharmacology
Neurotransmitter Systems : Research into compounds like MDMA, a psychoactive substance structurally related to amphetamines and hallucinogens, provides insights into neurotransmitter systems, specifically serotonin and dopamine. These studies explore the acute and chronic effects of such compounds on neurotransmitter regulation, which could have implications for understanding mood disorders and potential treatments (Maeng & Zarate, 2007).
Neurotoxicity : Investigations into the neurotoxic effects of compounds like methylene blue and MDMA have highlighted the importance of understanding serotonin toxicity and the potential neuroprotective roles of certain chemicals. These studies contribute to our knowledge of drug interactions, serotonin system function, and the development of treatments for toxicity and overdose situations (Gillman, 2011).
Biomedical Applications
Drug Delivery Systems : The modification of biopolymers like xylan to create new ethers and esters with specific properties for drug delivery systems. Such research focuses on the synthesis and application potential of these modified biopolymers in delivering therapeutic agents, demonstrating the versatility of chemical modifications for biomedical applications (Petzold-Welcke et al., 2014).
Antidepressant Effects : Studies on ketamine, an NMDA receptor antagonist, show rapid and robust antidepressant effects in treatment-resistant major depression. This highlights the therapeutic potential of targeting glutamate receptors for mood disorders, offering a new perspective on the cellular mechanisms underlying antidepressant effects and the role of neurotransmitters (Maeng & Zarate, 2007).
Safety and Hazards
“N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)piperidin-4-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-9-11-4-6-14(7-5-11)10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISJAFHYRUEIGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654824 | |
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine | |
CAS RN |
934570-57-7 | |
Record name | 1-(2-Furanylmethyl)-N-methyl-4-piperidinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934570-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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